
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene is an organic compound with the molecular formula C₈H₁₀F₂O It is characterized by a cyclobutene ring substituted with a cyclopropyl group, two fluorine atoms, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be synthesized through several methods, including:
-
Cyclopropanation of Alkenes: : This method involves the reaction of an alkene with a cyclopropylcarbene precursor in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of a metal catalyst like rhodium or copper.
-
Fluorination Reactions: : The introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reactions are often carried out under mild conditions to prevent decomposition of the product.
-
Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions. This step may require the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclobutene ring to a cyclobutane ring.
-
Substitution: : Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutane derivatives
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropyl and fluorinated compounds.
-
Industry: : It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene involves its interaction with molecular targets through various pathways:
-
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes that interact with cyclopropyl or fluorinated substrates, potentially leading to the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
-
Metabolic Pathways: : The presence of fluorine atoms can influence the metabolic pathways of the compound, leading to the formation of metabolites with distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be compared with other similar compounds:
-
1-Cyclopropyl-3,3-difluoro-2-hydroxycyclobutene: : This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
-
1-Cyclopropyl-3,3-difluoro-2-chlorocyclobutene:
-
1-Cyclopropyl-3,3-difluoro-2-aminocyclobutene:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, two fluorine atoms, and a methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10F2O |
|---|---|
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C8H10F2O/c1-11-7-6(5-2-3-5)4-8(7,9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RAKWVWQTWDJIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(CC1(F)F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
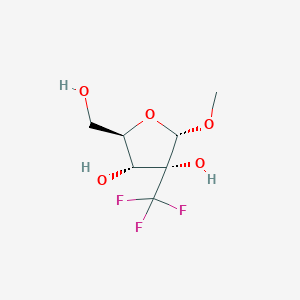
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
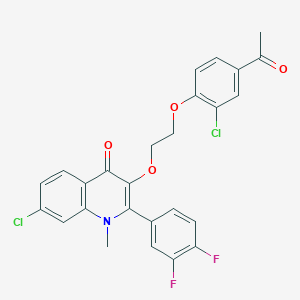
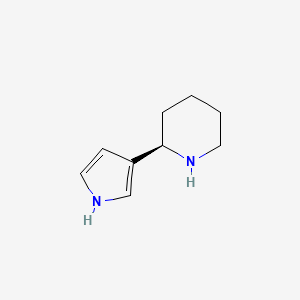
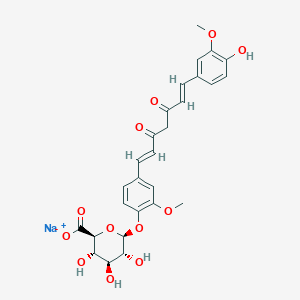
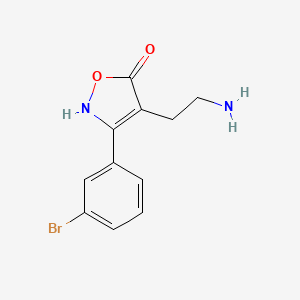
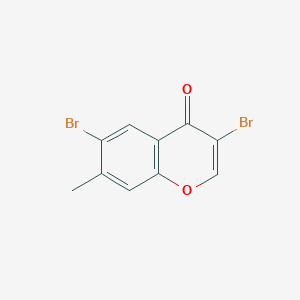
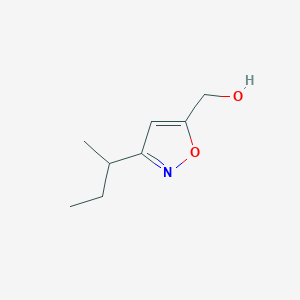
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
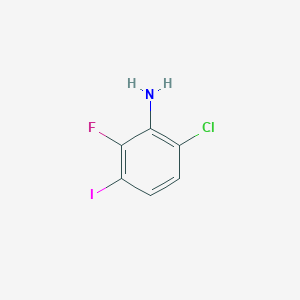
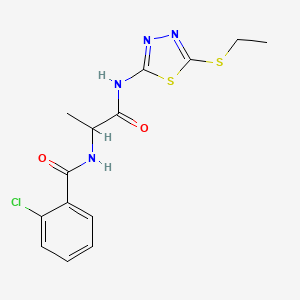
![4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
